5-(2-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial and anticancer properties. Oxadiazoles are recognized for their diverse pharmacological activities and have been the subject of extensive research in drug discovery.
The compound can be synthesized through various methods that involve reactions with amidoximes and carboxylic acid derivatives. The increasing interest in 1,2,4-oxadiazoles stems from their significant biological activities and their utility in the development of new therapeutic agents.
5-(2-Bromophenyl)-1,2,4-oxadiazole falls under the category of heterocyclic organic compounds. It is classified as an oxadiazole derivative, which is a subcategory of nitrogen-containing heterocycles. These compounds are often studied for their potential pharmacological applications.
Several synthetic routes have been developed for the preparation of 5-(2-Bromophenyl)-1,2,4-oxadiazole. Common methods include:
The synthesis typically involves refluxing amidoxime derivatives with acyl chlorides in an organic solvent like toluene or ethanol. Reaction conditions such as temperature and time are crucial for optimizing yield and purity. Characterization of the synthesized compound can be performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
The molecular structure of 5-(2-Bromophenyl)-1,2,4-oxadiazole features a bromine atom attached to a phenyl group at the 5-position of the oxadiazole ring. The oxadiazole moiety itself consists of two nitrogen atoms at positions 1 and 3, contributing to its unique chemical properties.
5-(2-Bromophenyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
These reactions are generally facilitated under specific conditions such as temperature control, solvent choice, and catalyst presence to achieve desired outcomes efficiently .
The biological activity of 5-(2-Bromophenyl)-1,2,4-oxadiazole is attributed to its ability to interact with biological targets such as enzymes or receptors involved in disease processes.
In vitro studies have shown varying degrees of effectiveness against different bacterial strains and cancer cell lines, highlighting the need for further investigation into its mechanism at the molecular level.
Relevant data regarding solubility and stability should be assessed under specific experimental conditions to ensure accurate application in practical scenarios .
5-(2-Bromophenyl)-1,2,4-oxadiazole has potential applications in various scientific fields:
The ongoing research into this compound reflects its versatility and potential impact across multiple domains within science and industry .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological relevance emerged. The 1960s marked a pivotal advancement with the introduction of oxolamine as the first 1,2,4-oxadiazole-containing drug, approved as a cough suppressant. This breakthrough demonstrated the scaffold’s biocompatibility and spurred interest in its pharmacological potential [1]. Subsequent decades witnessed strategic exploitation of the 1,2,4-oxadiazole core in drug design, culminating in FDA-approved therapeutics like:
The scaffold’s versatility is evidenced by its presence in diverse therapeutic domains, including oncology, neurology, and anti-infectives. Notably, the discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles from marine mollusks—revealed potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and protein-tyrosine phosphatase 1B (PTP1B) agonist activity. This natural occurrence further validated the pharmacophoric significance of this heterocycle [1] [8].
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Class | Key Indication | Approval/Discovery Era |
---|---|---|---|
Oxolamine | Cough suppressant | Respiratory disorders | 1960s |
Prenoxdiazine | Antitussive | Chronic cough | 1970s |
Pleconaril | Antiviral | Picornavirus infections | 2002 |
Ataluren | Genetic disorder therapy | Duchenne muscular dystrophy | 2014 |
Phidianidine A/B | Cytotoxic natural products | Cancer cell lines | 2011 |
The 2-bromophenyl moiety confers distinct steric and electronic properties critical for ligand-target interactions. Positioned at the C5 position of the 1,2,4-oxadiazole ring, this substituent enhances binding affinity through halogen bonding with biomolecular targets. The bromine atom acts as an electrophilic halogen bond donor, forming favorable interactions with carbonyl oxygens or π-systems in enzyme binding pockets. This is particularly effective in targeting ATP-binding sites of kinases and DNA-interacting enzymes [2] [9].
Structure-activity relationship (SAR) studies demonstrate that ortho-substitution on the phenyl ring imposes conformational constraints that optimize binding. For example, in DNA gyrase inhibitors, 5-(2-bromophenyl)-1,2,4-oxadiazole derivatives exhibit IC₅₀ values in the micromolar range (e.g., 1.2 μM against E. coli gyrase), outperforming meta- or para-substituted analogs. The bulky bromine atom at the ortho position also enhances lipophilicity (log P ≈ 3.2), improving membrane permeability and bioavailability [2].
Table 2: Impact of Phenyl Substituent Position on Bioactivity
Substituent Position | Example Compound | Target Enzyme | IC₅₀/ MIC | Key Observation |
---|---|---|---|---|
2-Bromophenyl | 17 | E. coli DNA gyrase | 1.2 μM | Optimal halogen bonding & steric complementarity |
4-Hydroxyphenyl | 18b | Gram-negative bacteria | Moderate activity | Reduced membrane permeability |
4-Methoxyphenyl | 18d | Gram-positive bacteria | Strong inhibition | Electron-donating group enhances resonance |
2,4-Dichlorophenyl | 21c | S. aureus | MBIC = 0.39 μg/mL | Synergistic halogen interactions |
In anti-inflammatory applications, 2-bromophenyl-containing oxadiazoles disrupt eicosanoid biosynthesis by inhibiting mPGES-1 (microsomal prostaglandin E₂ synthase-1) and COX-1. The halogen’s electron-withdrawing nature modulates the oxadiazole ring’s electron density, enhancing interactions with catalytic residues like Arg₁₂₆ and Tyr₁₃₀ in the mPGES-1 active site [9].
The 1,2,4-oxadiazole ring serves as a hydrolysis-resistant bioisostere for ester and amide functionalities. This property addresses a critical limitation of traditional carbonyl groups, which are susceptible to enzymatic degradation in vivo. The ring’s stability arises from its resonance energy (∼30 kcal/mol) and aromatic character, while maintaining a similar dipole moment (∼3.5 D) and spatial geometry to amide bonds [1] [3].
Key bioisosteric advantages include:
Table 3: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Amide/Ester
Property | Amide Bond | Ester Bond | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|---|
Hydrolytic Stability | Low (peptidases) | Very low (esterases) | High | Improved oral bioavailability |
Dipole Moment (D) | 3.6–4.0 | 1.8–2.2 | 3.4–3.8 | Mimics H-bonding of carbonyls |
Log P (avg) | -0.5 to 1.2 | 1.0–2.5 | 1.8–3.0 | Enhanced membrane permeability |
Bond Angles (°) | C–C(=O)–N: 120° | C–C(=O)–O: 116° | N–C–O: 111°; C–N–C: 105° | Comparable spatial bulk to carbonyl groups |
In hybrid molecule design, 5-(2-bromophenyl)-1,2,4-oxadiazole functions as a versatile linker connecting pharmacophoric units. For example, in dual EGFR/BRAFV600E inhibitors, it bridges quinazolinone and aryl domains, maintaining optimal spatial separation (∼6.5 Å between pharmacophores) while resisting metabolic cleavage. This application is critical in overcoming kinase inhibitor resistance in cancers like melanoma and colorectal carcinoma [7] [9].
List of Compounds Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3